![molecular formula C18H18S B14134446 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene is an organic compound with the molecular formula C18H18S. It is a derivative of benzo[b]thiophene, which is an aromatic heterocyclic compound containing a sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene typically involves the coupling of 2-iodothiophenol with phenylacetylene using a palladium-catalyzed Sonogashira cross-coupling reaction. This method allows for the formation of 2-substituted benzo[b]thiophenes in moderate to good yields . The reaction conditions generally include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction is a widely used method in organic synthesis and can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to antiproliferative effects on cancer cells . The compound can induce apoptosis and cell cycle arrest, contributing to its potential as an anticancer agent.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the tert-butylphenyl group.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position, such as alkyl, aryl, and heteroaryl groups.
Uniqueness
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene is unique due to the presence of the tert-butylphenyl group, which can influence its chemical reactivity, physical properties, and biological activity
属性
分子式 |
C18H18S |
|---|---|
分子量 |
266.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C18H18S/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12H,1-3H3 |
InChI 键 |
GIMWWRIJSDRRHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
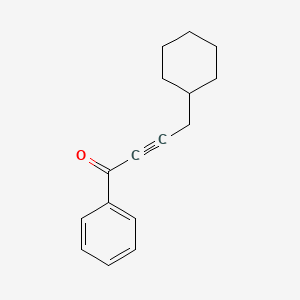
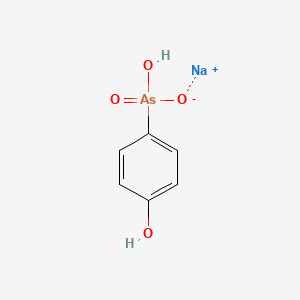
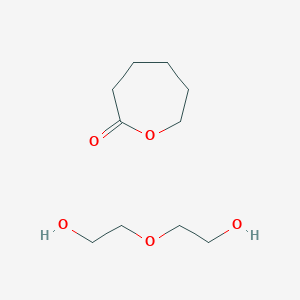
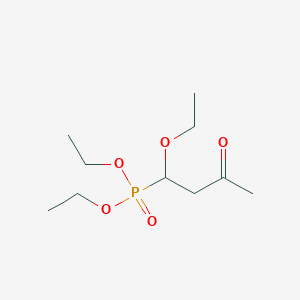
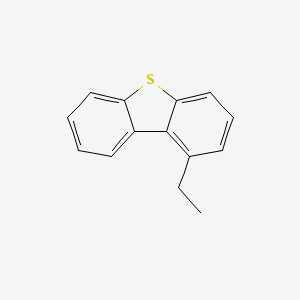
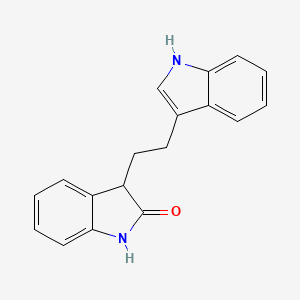
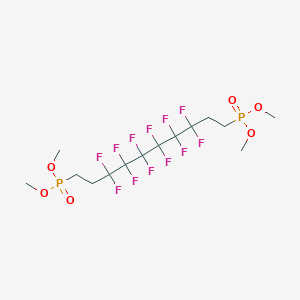
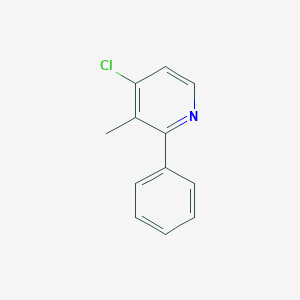
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
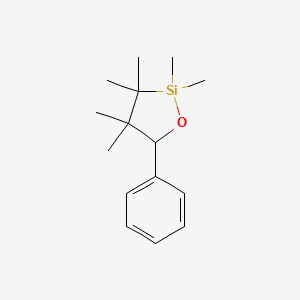
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
